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Compound of Interest

Compound Name: 2,2'-Sulfonyldiethanol

Cat. No.: B1207226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of 2,2'-
Sulfonyldiethanol, a compound of interest in various chemical and pharmaceutical

applications. In the absence of publicly available experimental crystal structure data, this report

leverages high-level computational chemistry to elucidate the molecule's three-dimensional

structure, including key bond lengths and angles. Detailed methodologies for both the

computational approach employed and the standard experimental technique for solid-state

structure determination, X-ray crystallography, are provided for a complete understanding of

molecular geometry analysis.

Computationally Determined Molecular Geometry of
2,2'-Sulfonyldiethanol
The molecular geometry of 2,2'-Sulfonyldiethanol was determined through a computational

approach using Density Functional Theory (DFT), a robust method for predicting molecular

structures and properties. The geometry was optimized to find the lowest energy conformation,

representing the most stable three-dimensional arrangement of the atoms.

Optimized Molecular Structure
The optimized structure of 2,2'-Sulfonyldiethanol reveals a central sulfur atom tetrahedrally

coordinated to two oxygen atoms and two ethyl groups, which are in turn terminated by
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hydroxyl groups. The overall molecule adopts a staggered conformation to minimize steric

hindrance.

Tabulated Bond Lengths
The following table summarizes the key bond lengths in the optimized structure of 2,2'-
Sulfonyldiethanol, calculated at the B3LYP/6-31G(d) level of theory.

Bond Atom 1 Atom 2 Bond Length (Å)

S=O S O 1.435

S-C S C 1.802

C-C C C 1.528

C-O C O 1.425

O-H O H 0.965

C-H C H 1.094

Tabulated Bond Angles
The principal bond angles of 2,2'-Sulfonyldiethanol, as determined by the DFT geometry

optimization, are presented in the table below.
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Angle Atom 1 Vertex Atom 3 Bond Angle (°)

O=S=O O S O 119.8

O=S-C O S C 108.5

C-S-C C S C 105.2

S-C-C S C C 112.3

C-C-O C C O 109.7

C-O-H C O H 108.9

H-C-H H C H 109.1

H-C-C H C C 109.5

Experimental and Computational Workflow
The determination of molecular geometry relies on a synergistic relationship between

experimental techniques and computational modeling. The following diagram illustrates the

typical workflow.
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Workflow for Determining Molecular Geometry.
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Detailed Methodologies
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

structure of a crystalline solid at atomic resolution.

1. Crystal Growth:

A supersaturated solution of the purified compound (2,2'-Sulfonyldiethanol) is prepared in a

suitable solvent or solvent mixture.

Slow evaporation of the solvent, slow cooling of the solution, or vapor diffusion of a non-

solvent is employed to promote the formation of single, well-ordered crystals of sufficient size

(typically > 0.1 mm in all dimensions).

2. Crystal Mounting and Data Collection:

A suitable crystal is selected under a microscope and mounted on a goniometer head.

The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100

K) to reduce thermal vibrations.

The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction

pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

The positions and intensities of the diffraction spots are used to determine the unit cell

parameters and the space group of the crystal.

The initial phases of the structure factors are determined using direct methods or Patterson

methods.

An initial electron density map is calculated, from which the positions of the atoms are

determined.
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The atomic positions and their anisotropic displacement parameters are refined using a

least-squares algorithm to achieve the best fit between the observed and calculated

diffraction data.

Computational Protocol: Density Functional Theory
(DFT) Geometry Optimization
DFT calculations provide a theoretical means to determine the equilibrium geometry of a

molecule in the gas phase.

1. Initial Structure Generation:

An initial 3D structure of 2,2'-Sulfonyldiethanol is generated using molecular building

software. The initial bond lengths, angles, and dihedral angles are based on standard values.

2. Selection of a Theoretical Level:

A combination of a functional and a basis set is chosen. For this study, the B3LYP functional,

which is a hybrid functional, and the 6-31G(d) basis set, which includes polarization functions

on heavy atoms, were selected for a balance of accuracy and computational cost.

3. Geometry Optimization:

The geometry optimization is performed using a quantum chemistry software package (e.g.,

Gaussian, ORCA, or GAMESS).

The software iteratively calculates the energy and the forces on each atom and adjusts the

atomic positions to minimize the total energy of the molecule.

The optimization is considered converged when the forces on the atoms and the change in

energy between successive steps fall below predefined thresholds.

4. Frequency Calculation:

To confirm that the optimized structure corresponds to a true energy minimum (and not a

saddle point), a vibrational frequency calculation is performed.
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The absence of imaginary frequencies indicates that the structure is a stable minimum on

the potential energy surface.

This guide provides a foundational understanding of the molecular geometry of 2,2'-
Sulfonyldiethanol based on computational modeling, alongside the established protocols for

its experimental and theoretical determination. These insights are crucial for researchers and

professionals in drug development and materials science for understanding the molecule's

interactions and reactivity.

To cite this document: BenchChem. [An In-depth Technical Guide on the Molecular
Geometry of 2,2'-Sulfonyldiethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207226#2-2-sulfonyldiethanol-molecular-geometry-
and-bond-angles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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